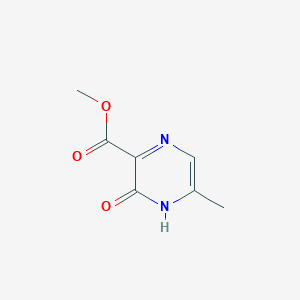

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-8-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDNHPZLCKYMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization from Ugi Reaction Intermediates

A modern approach to synthesize 3,4-dihydropyrazin-2(1H)-ones, including methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate analogs, involves a one-pot synthesis starting from Ugi multicomponent reaction intermediates. The process includes:

- Equimolar reaction of isocyanide, aldehyde, masked amino aldehyde, and carboxylic acid in methanol to form Ugi adducts.

- Treatment of these adducts with 50% trifluoroacetic acid in dichloromethane, triggering deprotection and intramolecular cyclization.

- Spontaneous formation of the 3,4-dihydropyrazin-2(1H)-one scaffold through regioselective cyclic iminium intermediates.

This method allows the formation of diverse substituted dihydropyrazinones under mild conditions with good yields and regioselectivity, adaptable for the methyl-substituted pyrazine carboxylate derivatives.

Condensation and Cyclization of Aminomalonamide and Pyruvic Aldehyde

Another synthetic route involves the condensation of 2-aminomalonamide with pyruvic aldehyde to form 2-methyl-5-hydroxy-4-pyrazinamide, which undergoes further transformation steps:

- Chlorination with phosphorus oxychloride to yield 2-methyl-5-chloro-4-cyanopyrazine.

- Hydrogenation to produce 2-methyl-4-cyanopyrazine.

- Hydrolysis to obtain 2-methyl-4-amide pyrazine.

- Hofmann degradation to afford 2-methyl-5-aminopyrazine.

Though this pathway primarily targets amino-substituted pyrazines, it provides a foundation for accessing methyl-substituted pyrazine derivatives, potentially adaptable for the target compound.

Grignard Reagent Addition to N-Acylpyrazinium Salts

Regioselective nucleophilic addition of Grignard reagents to N-acylpyrazinium salts is a well-documented method to functionalize pyrazine rings. The procedure involves:

- Preparation of N-acylpyrazinium salts by reacting pyrazine derivatives with acyl chlorides.

- Addition of phenylmagnesium bromide or other Grignard reagents at low temperatures to achieve regioselective substitution.

- Workup and purification to yield substituted 3,4-dihydropyrazine derivatives.

This approach can be tailored to introduce methyl ester groups and keto functionalities characteristic of this compound.

Industrial Scale Synthesis via Controlled Condensation and Oxidation

Industrial synthesis often employs condensation of appropriate diamines with carboxylic acid derivatives under controlled conditions, followed by cyclization and oxidation steps:

- Starting from 2,3-diaminopyridine or related precursors.

- Reaction with methyl ester derivatives of pyruvic or glyoxylic acid.

- Cyclization to form the pyrazine ring.

- Oxidation to introduce the 3-oxo group.

Purification steps such as recrystallization and chromatography optimize yield and purity for large-scale production.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ugi Reaction | Isocyanide, aldehyde, masked amino aldehyde, carboxylic acid in MeOH, 16 h shaking | Mild, one-pot synthesis |

| Cyclization | 50% trifluoroacetic acid in dichloromethane | Promotes deprotection and cyclization |

| Chlorination | Phosphorus oxychloride | Converts hydroxypyrazinamide to chloro derivative |

| Hydrogenation | Hydrogen gas with Pd catalyst | Reduces chloro-cyano intermediates |

| Hofmann Degradation | Suitable oxidizing agents | Converts amides to amines |

| Grignard Addition | Phenylmagnesium bromide at low temperature (-40°C) | Regioselective nucleophilic addition |

| Oxidation | Lipid hydroperoxides or peroxides | Introduces keto groups |

Yields and Purity

- The Ugi reaction-based synthesis typically achieves moderate to high yields (>70%) with regioselective formation of the dihydropyrazinone ring.

- Chlorination and hydrogenation steps in the aminomalonamide route provide high yields with low byproduct formation, suitable for scale-up.

- Grignard addition methods report yields ranging from 60% to 85%, depending on the substituents and reaction conditions.

- Industrial processes optimize these steps to achieve yields above 80% with rigorous purification protocols.

Summary Table of Preparation Methods

Research Findings and Applications

- The regioselective cyclic iminium formation in the Ugi reaction pathway allows diverse substitution patterns on the pyrazine ring, enabling the synthesis of this compound analogs with potential biological activities.

- Avoidance of environmentally harmful reagents such as potassium permanganate in alternative synthetic routes improves sustainability and cost-effectiveness.

- The compound and its derivatives serve as intermediates in the synthesis of enzyme inhibitors and pharmaceutical candidates, underscoring the importance of efficient and scalable preparation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds and Structural Variations:

Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate Structural Difference: Ethyl ester group replaces the methyl ester. Widely used as a pharmaceutical intermediate due to its balanced solubility and stability .

Methyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

- Structural Difference : Bromine substitution at position 4.

- Impact : Bromine enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). The electron-withdrawing effect may reduce ring electron density, altering reactivity in nucleophilic substitutions .

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Structural Difference : Fused thiazolo-pyrimidine ring with bulky 3,4-dimethoxyphenyl and ethyl groups.

- Impact : Extended conjugation and steric bulk reduce solubility but improve binding affinity to hydrophobic enzyme pockets. Such derivatives exhibit enhanced biological activity in antimicrobial and anticancer assays .

Physicochemical and Pharmacological Implications

Table 1: Comparative Analysis of Key Compounds

Key Findings:

- Ester Group Variation : Ethyl esters generally exhibit higher metabolic stability than methyl esters in vivo due to slower esterase hydrolysis .

- Halogenation : Bromine at position 6 increases electrophilicity, facilitating aryl-aryl bond formation in catalytic reactions .

- Ring Fusion : Thiazolo-pyrimidine derivatives demonstrate enhanced bioactivity but require formulation strategies to address poor aqueous solubility .

Hydrogen Bonding and Crystallographic Behavior

The 3-oxo group in dihydropyrazines participates in strong hydrogen bonds, often forming dimeric or chain-like motifs in crystals. For example, analogs like ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate exhibit C=O···H-N interactions, stabilizing planar conformations . Crystallographic tools like SHELX and ORTEP-III have been critical in resolving these patterns, aiding in the rational design of co-crystals for improved drug delivery .

Biological Activity

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS No. 859064-08-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties, supported by data tables and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 859064-08-7 |

| Structure | Chemical Structure |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of methyl derivatives of pyrazinecarboxylates. For instance, compounds similar to methyl 5-methyl-3-oxo-3,4-dihydropyrazine have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus.

- Comparison with Antibiotics : The activity of these compounds often exceeded that of standard antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 times .

Antifungal Activity

The antifungal potential of methyl 5-methyl-3-oxo-3,4-dihydropyrazine derivatives has also been investigated.

Key Findings:

- Activity Spectrum : Compounds showed good to excellent antifungal activity with MIC values between 0.004 mg/mL and 0.06 mg/mL.

- Sensitive Strains : The most sensitive fungal strain was found to be Trichoderma viride, while Aspergillus fumigatus exhibited higher resistance .

Antitumor Activity

The antitumor properties of methyl derivatives have been explored in various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound was tested against several human solid tumor cell lines including PC-3, HCT-15, and MDA-MB-231.

- Survival Rate : In vitro studies indicated that certain derivatives could reduce the survival rate of cancer cells below 10% at concentrations around 40 µg/mL .

Case Studies

A notable study focused on the synthesis and evaluation of methyl derivatives indicated that these compounds not only exhibited antibacterial and antifungal activities but also showed promising results in inhibiting tumor growth in vitro.

Q & A

Q. What are the established synthetic routes for Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via cyclization of substituted pyrazine precursors or esterification of carboxylic acid derivatives. Key intermediates include brominated pyrazine analogs (e.g., Methyl 6-bromo-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate), which undergo nucleophilic substitution or catalytic coupling. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields. For example, brominated intermediates often require palladium-catalyzed cross-coupling to introduce functional groups .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm ester/methyl group integration.

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) and oxo (N-O) stretching vibrations (~1650–1750 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z corresponding to C₇H₈N₂O₃).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Q. What in vitro assays evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.

- Enzyme Inhibition Studies : Kinase or protease inhibition assays with fluorogenic substrates.

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

- Methodological Answer : Diastereomer control requires:

- Temperature Modulation : Lower temperatures reduce epimerization of chiral centers.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Chiral Catalysts : Use of (R)- or (S)-BINOL derivatives to enforce stereoselectivity.

- Monitoring : HPLC or chiral column chromatography tracks enantiomeric excess .

Q. How does graph set analysis aid in understanding hydrogen-bonding networks in the compound’s crystals?

- Methodological Answer : Graph set analysis (e.g., R₂²(8) motifs) categorizes hydrogen-bond patterns, revealing supramolecular interactions. For example, the oxo group forms N–H···O bonds with adjacent pyrazine rings, stabilizing layered crystal structures. This informs cocrystal design for enhanced solubility or stability .

Q. What strategies resolve conflicting crystallographic data during structural determination?

- Methodological Answer :

- Multi-Program Refinement : Cross-validate SHELXL refinements with Olex2 or PLATON to detect overfitting.

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Spectroscopic Correlation : Align X-ray data with NMR/IR functional group assignments .

Q. How do structural modifications (e.g., ester vs. carboxylic acid derivatives) impact biological activity?

- Methodological Answer :

- Ester Groups : Enhance lipophilicity, improving membrane permeability (e.g., this compound vs. its carboxylic acid analog).

- Substituent Effects : Bromine or trifluoromethyl groups at position 6 increase steric bulk, altering enzyme binding. Quantitative structure-activity relationship (QSAR) models predict logP and IC₅₀ correlations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Replicate Conditions : Verify purity of starting materials (e.g., brominated intermediates) and solvent dryness.

- Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolysis derivatives).

- Catalyst Lot Variability : Test alternative batches of palladium catalysts for coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.